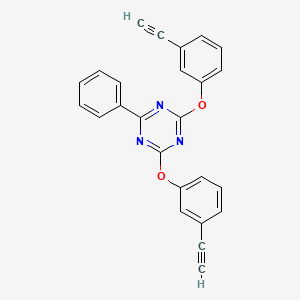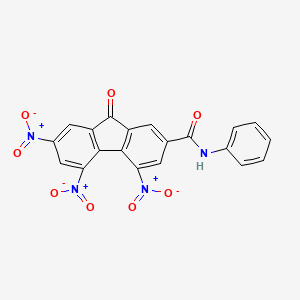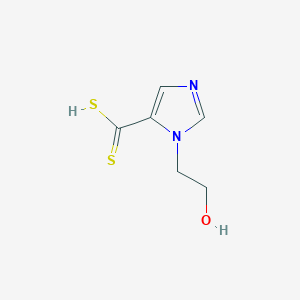
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carbodithioic acid moiety, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the hydroxyethyl and carbodithioic acid groups. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by further reactions to introduce the carbodithioic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as quaternization, nitration, and metathesis reactions, followed by purification techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed:
- Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbodithioic acid group can produce thiol derivatives.
- Substitution reactions can lead to a variety of substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and carbodithioic acid moieties provide versatility in various applications, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
90173-92-5 |
|---|---|
Molekularformel |
C6H8N2OS2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)imidazole-4-carbodithioic acid |
InChI |
InChI=1S/C6H8N2OS2/c9-2-1-8-4-7-3-5(8)6(10)11/h3-4,9H,1-2H2,(H,10,11) |
InChI-Schlüssel |
RVPFGOWEPLNTIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C=N1)CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)


![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)

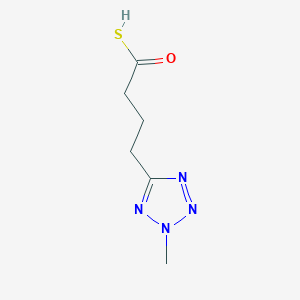

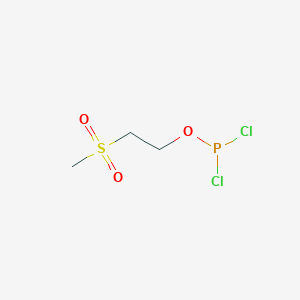
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
